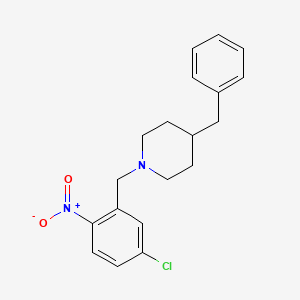

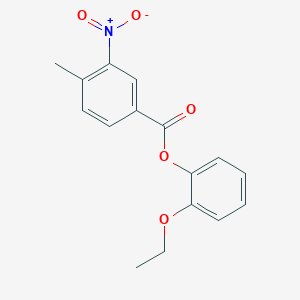

![molecular formula C21H23NO3 B5678026 (3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5678026.png)

(3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of methoxylated compounds, including those similar to "(3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine", typically involves strategic functionalization of aromatic rings with methoxy groups to alter the molecule's reactivity and physical properties. For example, studies have shown efficient methods for synthesizing methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, indicating the importance of methoxy substituents in modulating compound affinity for certain biological targets (Graulich et al., 2006). Another example includes the synthesis of novel ligands like (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine (DBNA), highlighting the role of methoxy groups in achieving desired structural features and reactivity (Mariyam et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of methoxylated compounds reveals that the presence of methoxy groups significantly influences the molecule's electronic distribution and steric hindrance, affecting its binding affinity and reactivity. For instance, the structural insights into methyl- or methoxy-substituted 1-(α-aminobenzyl)-2-naphthol structures emphasize the role of C-H...π interactions facilitated by methoxy substituents, affecting the molecule's overall conformation and reactivity (Capozzi et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving "(3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine" and similar compounds often leverage the electron-donating effects of methoxy groups. These effects facilitate various nucleophilic substitutions and electrophilic additions. The study of protecting groups like 3-methoxybenzyl (3-MPM) demonstrates the influence of methoxy substituents on the reactivity of hydroxy functions, highlighting the delicate balance between stability and reactivity modulated by methoxy groups (Nakajima et al., 1988).

Physical Properties Analysis

The physical properties of methoxylated aromatic compounds are deeply influenced by the presence and position of methoxy groups. These properties include solubility, melting point, and boiling point, which are critical for the compound's application in synthesis, drug formulation, and material science. The synthesis and characterization studies of compounds like DBNA offer valuable insights into how methoxy groups affect these physical properties, providing a basis for predicting the behavior of similar compounds in various solvents and conditions (Mariyam et al., 2019).

Chemical Properties Analysis

The chemical properties of "(3,5-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine" are characterized by its reactivity towards nucleophiles, electrophiles, and radicals, which is significantly influenced by the electron-donating methoxy groups. These groups activate the aromatic system towards electrophilic aromatic substitution, while also stabilizing the compound against radical attacks. Analytical characterization of ortho-methoxybenzylated amphetamine-type designer drugs, for instance, showcases the complex interplay between methoxy substituents and the molecule's overall chemical stability and reactivity (Westphal et al., 2016).

properties

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methoxynaphthalen-1-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-23-17-10-15(11-18(12-17)24-2)13-22-14-16-8-9-21(25-3)20-7-5-4-6-19(16)20/h4-12,22H,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFZPNSTJNRDDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)CNCC3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-chloro-6-fluorobenzyl)-5-(2-ethylpyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5677965.png)

![2-(dimethylamino)-2-(3-fluorophenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]acetamide](/img/structure/B5677973.png)

![N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}-1-naphthamide](/img/structure/B5677983.png)

![(1S*,5R*)-6-propyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5677987.png)

![(4R)-N,N-diethyl-1-(pyridin-3-ylmethyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5678000.png)

![4-benzyl-1-[(1-methyl-1H-indol-6-yl)carbonyl]-4-piperidinol](/img/structure/B5678006.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B5678016.png)

![4-{[4-(6-methylpyridin-3-yl)phenyl]sulfonyl}thiomorpholine](/img/structure/B5678028.png)

![5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5678033.png)